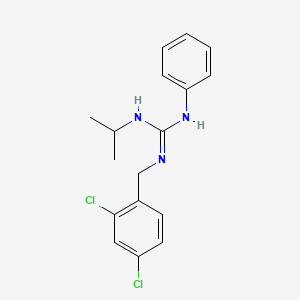

N-(2,4-dichlorobenzyl)-N'-isopropyl-N''-phenylguanidine

Description

N-(2,4-Dichlorobenzyl)-N'-isopropyl-N''-phenylguanidine is a guanidine derivative characterized by a central guanidine core substituted with a 2,4-dichlorobenzyl group, an isopropyl group, and a phenyl moiety. Guanidines are known for their strong basicity and diverse applications in medicinal chemistry, agrochemicals, and materials science.

The 2,4-dichlorobenzyl group is notable for its electron-withdrawing effects, which may enhance stability and influence binding interactions in biological systems.

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-1-phenyl-3-propan-2-ylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N3/c1-12(2)21-17(22-15-6-4-3-5-7-15)20-11-13-8-9-14(18)10-16(13)19/h3-10,12H,11H2,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPURTGGCIASEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NCC1=C(C=C(C=C1)Cl)Cl)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665837 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-N’-isopropyl-N’‘-phenylguanidine typically involves the reaction of 2,4-dichlorobenzyl chloride with N-isopropyl-N’'-phenylguanidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the guanidine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted guanidines depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The position and nature of substituents significantly impact the properties of guanidine derivatives. Key comparisons include:

(a) Chlorine Substitution Position

- 2,4-Dichlorobenzyl vs. 2,6-Dichlorobenzyl: highlights that chlorine positioning affects biological activity. For example, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid exhibits a Gibbs free energy of -6.4 kcal/mol in collagenase docking studies, with hydrogen bonds (2.202 Å) and π-π interactions (4.127 Å). In contrast, the 2,6-dichloro isomer shows a slightly stronger hydrogen bond (1.961 Å) but weaker π-π interaction (4.249 Å), suggesting that 2,4-substitution optimizes enzyme binding .

(b) Guanidine Core Modifications

- N-(4,6-Dimethylpyrimidin-2-yl)-N'-(4-Phenoxyphenyl)guanidine (): Replacing the dichlorobenzyl and isopropyl groups with dimethylpyrimidinyl and phenoxyphenyl moieties alters electronic and steric profiles.

- Diphenylguanidine (): The absence of chlorine and isopropyl groups in diphenylguanidine simplifies the structure but reduces steric hindrance, which could lower selectivity in biological targets .

Biological Activity

N-(2,4-dichlorobenzyl)-N'-isopropyl-N''-phenylguanidine is a compound that has garnered interest in various biological contexts due to its unique structural features and potential pharmacological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a guanidine moiety, which is significant for its biological interactions. The chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈Cl₂N₄

- Molecular Weight : 357.27 g/mol

- CAS Number : [specific CAS number if available]

Structural Features

- Guanidine Group : Known for its ability to act as both a hydrogen bond donor and acceptor, enhancing interaction with biological targets.

- Chlorobenzyl Moiety : The 2,4-dichlorobenzyl group may influence the lipophilicity and overall bioactivity of the compound.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on related guanidine derivatives have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | S. aureus |

| Related Guanidine Derivative | 0.5 | E. coli |

| Ciprofloxacin (Control) | 0.03 | S. aureus |

Cytotoxicity Studies

In vitro cytotoxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest that while effective against certain pathogens, the compound may exhibit cytotoxic effects at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HEK293 | TBD |

| A549 | TBD |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit bacterial enzymes critical for cell wall synthesis.

- Membrane Disruption : The lipophilic nature of the compound may facilitate interaction with bacterial membranes, leading to disruption.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of guanidine derivatives, including this compound, demonstrated significant antimicrobial activity against S. aureus and E. coli. The results indicated that modifications to the guanidine structure could enhance efficacy.

Case Study 2: Cytotoxicity Assessment

Another research project evaluated the cytotoxic effects of various guanidine derivatives on human cell lines. The findings suggested that while some derivatives were potent antimicrobial agents, they also displayed notable cytotoxicity at elevated concentrations.

Q & A

Q. What are the optimal synthetic routes for N-(2,4-dichlorobenzyl)-N'-isopropyl-N''-phenylguanidine, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and guanidinylation. For example, guanidine derivatives are often synthesized by reacting substituted benzyl halides (e.g., 2,4-dichlorobenzyl chloride) with isopropylamine and phenylguanidine precursors under reflux conditions (90–95°C) in aprotic solvents like DMF. Temperature control is critical: deviations beyond ±5°C reduce yields due to side reactions like hydrolysis or oligomerization . Catalysts such as triethylamine (10–15 mol%) improve nucleophilicity, while maintaining pH 7–8 via ammonia solution prevents undesired protonation of intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., dichlorobenzyl protons at δ 7.2–7.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₈Cl₂N₃⁺ = 350.0824) and detects impurities .

- HPLC-PDA : Quantifies purity (>95%) using C18 columns with acetonitrile/water gradients (60:40 to 90:10 over 20 min) .

Q. How does the compound’s solubility vary across solvents, and what formulations are suitable for in vitro assays?

- Methodological Answer : The compound is lipophilic (logP ~3.5) with poor aqueous solubility. For biological assays, dissolve in DMSO (10 mM stock) and dilute in PBS or cell culture media (final DMSO ≤0.1%). Sonication (30 min) or co-solvents like PEG-400 improve dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?

- Methodological Answer : Discrepancies often arise from differences in assay conditions. Standardize protocols:

- Enzyme Assays : Use recombinant enzymes (≥90% purity) and control buffer ionic strength (e.g., 150 mM NaCl for kinase assays) to minimize nonspecific binding .

- Cell-Based Assays : Validate cell line authenticity (STR profiling) and normalize data to housekeeping genes (e.g., GAPDH) .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets, and report IC₅₀ with 95% confidence intervals .

Q. What strategies mitigate degradation of the compound under physiological conditions?

- Methodological Answer : The compound degrades via hydrolysis of the guanidine moiety at pH >8 or oxidative cleavage of the dichlorobenzyl group. Stabilization strategies include:

- Lyophilization : Store as lyophilized powder at –80°C under argon .

- Prodrug Design : Introduce acetyl-protected amines or ester-linked solubilizing groups .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs: e.g., 3QKK for kinases) to map binding poses. Key interactions: dichlorobenzyl-Cl with hydrophobic pockets; guanidine-NH with catalytic aspartate residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.